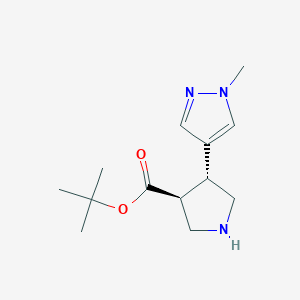

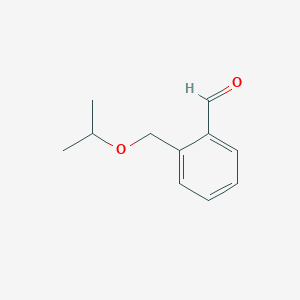

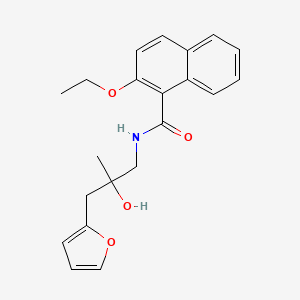

![molecular formula C10H17N3O B2941492 2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1241247-18-6](/img/structure/B2941492.png)

2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

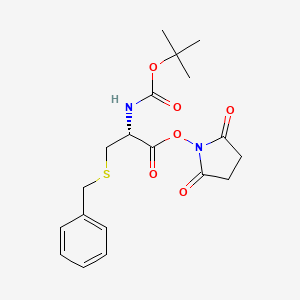

The compound “2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for “2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” were not found, there are general methods for synthesizing 1,2,4-oxadiazoles. One method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Molecular Structure Analysis

The molecular structure of “2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” would likely be complex due to the presence of the piperidine and 1,2,4-oxadiazole rings. Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been observed in similar structures .

Scientific Research Applications

Comprehensive Analysis of 2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Applications

The compound “2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” is a derivative of the 1,2,4-oxadiazole class. The 1,2,4-oxadiazole moiety is known for its unique bioisosteric properties and a wide spectrum of biological activities, making it a valuable framework for drug development . Below is a detailed analysis of the scientific research applications of this compound, focusing on unique applications across various fields.

Drug Discovery and Design: The 1,2,4-oxadiazole derivatives have been recognized for their potential in drug discovery. They serve as a core structure for developing new pharmacologically active agents due to their structural similarity to essential biomolecules . The compound could be utilized in the design of novel drugs targeting specific receptors or enzymes within the body.

Enzyme Inhibition: Compounds containing the 1,2,4-oxadiazole unit have shown high affinity and selectivity towards certain receptors, such as the σ1 receptor . This suggests that our compound could be explored as an enzyme inhibitor, potentially leading to the development of treatments for conditions associated with these receptors.

Antimicrobial Agents: The antimicrobial properties of 1,2,4-oxadiazole derivatives make them candidates for developing new anti-infective drugs. Their ability to interact with bacterial cell components can be harnessed to combat various bacterial infections .

Anti-inflammatory Applications: Due to the anti-inflammatory properties of similar structures, the compound could be researched for its efficacy in reducing inflammation. This application could extend to treating chronic inflammatory diseases .

Antitumor Activity: The structural features of 1,2,4-oxadiazole derivatives contribute to their antitumor activity. Research into the compound’s potential effects on cancer cells could lead to new therapeutic approaches for cancer treatment .

Neuroprotective Effects: Given the neurological implications of receptor interactions, there is a possibility that this compound could exhibit neuroprotective effects. This would be valuable in the treatment of neurodegenerative diseases.

Material Science: Beyond biomedical applications, the unique chemical structure of 1,2,4-oxadiazole derivatives can be utilized in material science. They may serve as components in the creation of advanced materials with specific electronic or photonic properties.

Synthetic Organic Chemistry: The reactivity of 1,2,4-oxadiazolium salts, related to our compound, offers a range of possibilities in synthetic organic chemistry. They can act as precursors for generating other heterocyclic and acyclic compounds through various synthetic transformations .

properties

IUPAC Name |

3-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-8-5-3-4-6-13(8)7-10-11-9(2)12-14-10/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIDHFTWQKQELQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=NC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

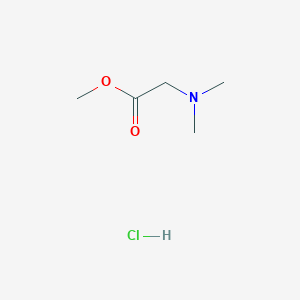

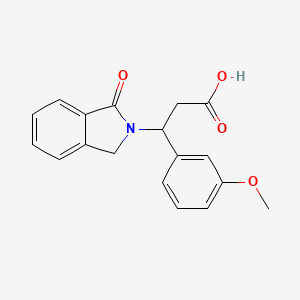

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2941429.png)